molecular formula C20H23F3N4O B1401855 N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide CAS No. 1311279-05-6

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide

Cat. No.: B1401855
CAS No.: 1311279-05-6
M. Wt: 392.4 g/mol
InChI Key: GTFDWSBEZPRFAY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with a pyridine ring, which is further functionalized with a trifluoromethyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 3-aminopyridine and trifluoromethyl ketone.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution, where 4-methylpiperazine reacts with the pyridine intermediate.

    Benzamide Formation: The final step involves the acylation of the pyridine-piperazine intermediate with N,N-dimethylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting central nervous system disorders.

    Biological Studies: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-benzamide: Lacks the trifluoromethyl group, which may affect its pharmacokinetic properties.

    N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-chloropyridin-3-yl]-benzamide: Contains a chlorine atom instead of a trifluoromethyl group, potentially altering its reactivity and biological activity.

Uniqueness

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for medicinal chemistry research, offering potential advantages over similar compounds in terms of efficacy and bioavailability.

Properties

IUPAC Name

N,N-dimethyl-4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O/c1-25(2)19(28)15-6-4-14(5-7-15)16-12-17(20(21,22)23)18(24-13-16)27-10-8-26(3)9-11-27/h4-7,12-13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFDWSBEZPRFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)N(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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